molecular formula C10H11ClO2 B7861744 3-(4-Chlorophenyl)oxolan-3-ol

3-(4-Chlorophenyl)oxolan-3-ol

Cat. No.: B7861744
M. Wt: 198.64 g/mol
InChI Key: IUJXWQNBALXSAV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a chlorophenyl group attached to the oxolane ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxolan-3-ol typically involves the reaction of 4-chlorobenzaldehyde with dihydrofuran in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid.

    Solvent: Common solvents like toluene or dichloromethane.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)tetrahydrofuran.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)oxolan-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)oxolan-3-ol: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Fluorophenyl)oxolan-3-ol: Contains a fluorine atom in place of chlorine.

    3-(4-Methylphenyl)oxolan-3-ol: Features a methyl group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)oxolan-3-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(4-chlorophenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJXWQNBALXSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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